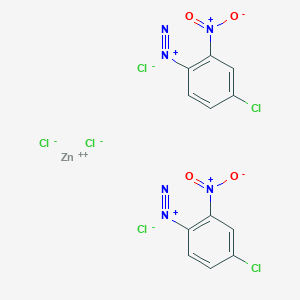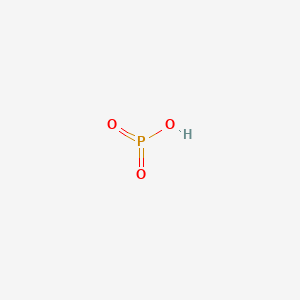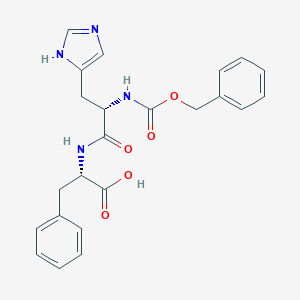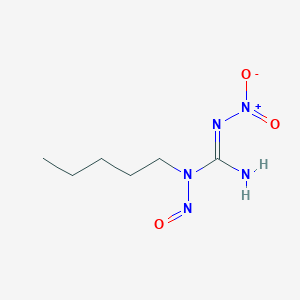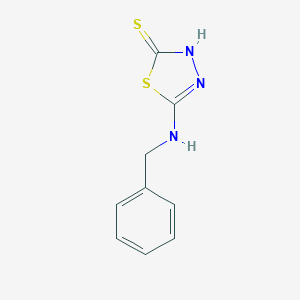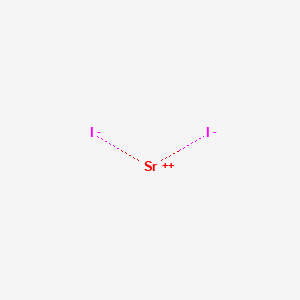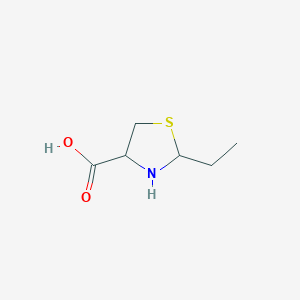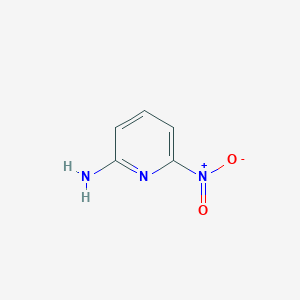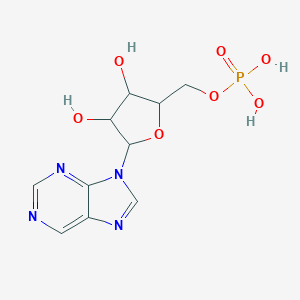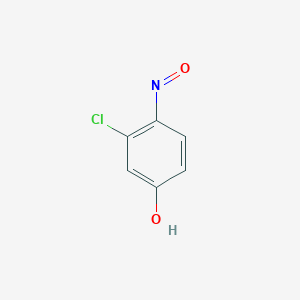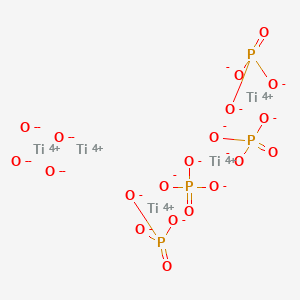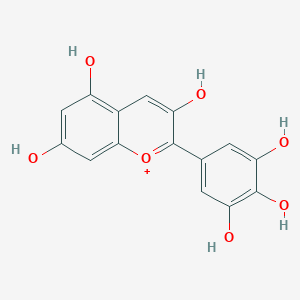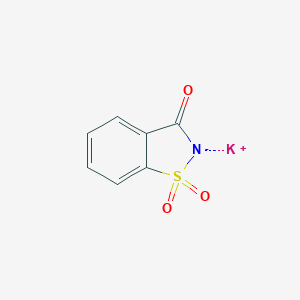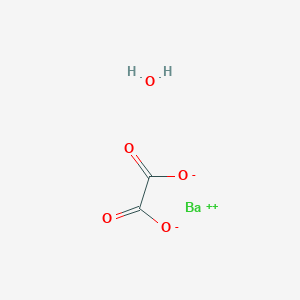
Barium oxalate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium oxalate monohydrate is a chemical compound with the molecular formula BaC2O4.H2O. It is a white crystalline powder that is sparingly soluble in water. Barium oxalate monohydrate has various applications in scientific research, including as a reagent in analytical chemistry and as a precursor for the synthesis of other barium compounds.
Mechanism Of Action
Barium oxalate monohydrate does not have a specific mechanism of action as it is primarily used as a reagent or precursor for other compounds.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of barium oxalate monohydrate. However, it is known that barium compounds can be toxic and may cause gastrointestinal, cardiovascular, and neurological effects if ingested or inhaled.
Advantages And Limitations For Lab Experiments
The advantages of using barium oxalate monohydrate in lab experiments include its low cost, high purity, and availability. However, it has limited solubility in water, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving barium oxalate monohydrate. One area of interest is the synthesis of new barium compounds with unique properties for use in electronics, ceramics, and other applications. Another area of research could involve the development of new analytical methods for the detection of barium and other heavy metal ions in water samples. Additionally, further studies on the toxicity and environmental impact of barium compounds could provide valuable insights for risk assessment and regulatory purposes.
Synthesis Methods
Barium oxalate monohydrate can be synthesized through the reaction of barium chloride and sodium oxalate in water. The resulting precipitate is then filtered and dried to obtain the pure compound.
Scientific Research Applications
Barium oxalate monohydrate has numerous applications in scientific research. It is commonly used as a reagent in analytical chemistry to determine the presence of calcium and magnesium ions in water samples. It is also used as a precursor for the synthesis of other barium compounds, such as barium titanate, which has applications in electronics and ceramics.
properties
CAS RN |
13463-22-4 |
|---|---|
Product Name |
Barium oxalate monohydrate |
Molecular Formula |
C2H2BaO5 |
Molecular Weight |
243.36 g/mol |
IUPAC Name |
barium(2+);oxalate;hydrate |
InChI |
InChI=1S/C2H2O4.Ba.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2/q;+2;/p-2 |
InChI Key |
TYPZPLBGEPGJFK-UHFFFAOYSA-L |
SMILES |
C(=O)(C(=O)[O-])[O-].O.[Ba+2] |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].O.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



